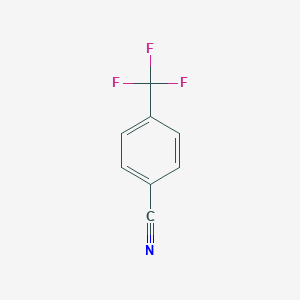












|
REACTION_CXSMILES
|
[Mg].[CH2:2]1[CH2:6][O:5][CH2:4][CH2:3]1.BrCCCCC.[F:13][C:14]([F:24])([F:23])[C:15]1[CH:22]=[CH:21]C(C#N)=CC=1.[C:25]1([CH3:31])[CH:30]=CC=[CH:27][CH:26]=1>O>[CH3:30][CH:25]([CH3:31])[CH2:26][CH2:27][C:4]([C:3]1[CH:21]=[CH:22][C:15]([C:14]([F:13])([F:23])[F:24])=[CH:6][CH:2]=1)=[O:5]
|


|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C#N)C=C1)(F)F
|
|
Name
|
CuBr
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred 5 min until the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred 1 hr at RT
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
CUSTOM
|
|
Details
|
the temp 25° C
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched carefully with 15% H2SO4 (exotherm)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was decanted
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by column chromatography on silica
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC(=O)C1=CC=C(C=C1)C(F)(F)F)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 126 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |